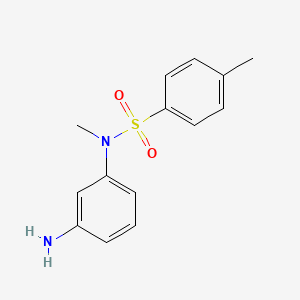
N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-aminophenylamine with 4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe in biochemical assays to study enzyme activities or protein interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents, including antibiotics and anti-inflammatory drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
- N-(4-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide
- N-(3-Aminophenyl)-N,4-diethylbenzene-1-sulfonamide
- N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonyl chloride
Comparison:
- N-(4-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide: Similar structure but with the amino group in the para position, which may affect its reactivity and binding properties.
- N-(3-Aminophenyl)-N,4-diethylbenzene-1-sulfonamide: Similar structure but with ethyl groups instead of methyl groups, which can influence its solubility and steric interactions.
- N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonyl chloride: A precursor in the synthesis of N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide, with different reactivity due to the presence of the sulfonyl chloride group.
This compound stands out due to its specific substitution pattern, which can impart unique chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
82670-10-8 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-(3-aminophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11-6-8-14(9-7-11)19(17,18)16(2)13-5-3-4-12(15)10-13/h3-10H,15H2,1-2H3 |
InChI Key |
ZHDHTGCVPGZFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















